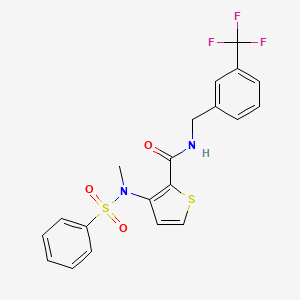

![molecular formula C14H15NO B2474745 2-[(Benzyloxy)methyl]aniline CAS No. 1016498-66-0](/img/structure/B2474745.png)

2-[(Benzyloxy)methyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

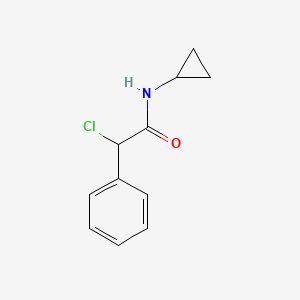

“2-[(Benzyloxy)methyl]aniline” is a chemical compound with the CAS Number: 1016498-66-0 . It has a molecular weight of 213.28 . The IUPAC name for this compound is 2-[(benzyloxy)methyl]aniline . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of anilines, such as “2-[(Benzyloxy)methyl]aniline”, involves several methods . These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of nitrobenzene with Grignard reagents . Palladium-catalyzed methods are also used, which involve reactions of secondary amines, primary amines, and ammonia equivalents .Molecular Structure Analysis

The InChI code for “2-[(Benzyloxy)methyl]aniline” is 1S/C14H15NO/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9H,10-11,15H2 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis

The chemical reactions of anilines are complex and varied . They can undergo reactions such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of nitrobenzene with Grignard reagents . Palladium-catalyzed methods are also used, which involve reactions of secondary amines, primary amines, and ammonia equivalents .Physical And Chemical Properties Analysis

“2-[(Benzyloxy)methyl]aniline” is a liquid at room temperature . It has a molecular weight of 213.28 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Novel 2-Substituted Mercaptobenzimidazole Derivatives

“2-[(Benzyloxy)methyl]aniline” is used in the synthesis of novel 2-substituted mercaptobenzimidazole derivatives . These derivatives are characterized by their analytical and spectral data. They are screened for their anti-ulcer and anti-microbial activity .

Anti-Ulcer Activity

Some compounds synthesized using “2-[(Benzyloxy)methyl]aniline”, such as 2-(1H-benzimidazole-2-sulfinyl)–N-(4-benzyloxy-phenyl)-acetamide, have shown significant anti-ulcer activity .

Anti-Microbial Activity

The synthesized compounds using “2-[(Benzyloxy)methyl]aniline” have also shown moderate antibacterial and antifungal activity .

Enantioselective Aminomethylation

“2-[(Benzyloxy)methyl]aniline” is used in the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline . This reaction is performed in an aqueous medium in the presence of pseudoephedrine as a chiral catalyst .

Synthesis of Optically Pure Amino Keto Ethers

The enantioselective aminomethylation process results in the formation of optically pure amino keto ethers of the aromatic series . These compounds are of high yields and optical purity .

Formation of New C–C Bond

The described reaction involving “2-[(Benzyloxy)methyl]aniline” can also be used to form a new C–C bond .

Safety and Hazards

The safety information for “2-[(Benzyloxy)methyl]aniline” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for “2-[(Benzyloxy)methyl]aniline” are not mentioned in the search results, there are ongoing research developments in the synthesis of related compounds, such as borinic acids . These compounds are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .

Propiedades

IUPAC Name |

2-(phenylmethoxymethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9H,10-11,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZQBNAKAKTQFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Benzyloxy)methyl]aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Thiolan-2-ylmethyl)-N-[[5-(trifluoromethyl)furan-2-yl]methyl]prop-2-enamide](/img/structure/B2474663.png)

![(4-chlorophenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2474664.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2474676.png)

![N-(2-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2474677.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2474683.png)